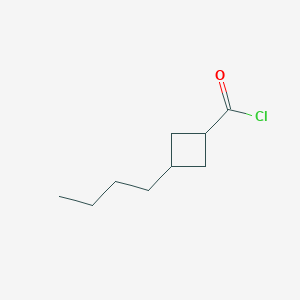
3-Butylcyclobutane-1-carbonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Butylcyclobutane-1-carbonyl chloride is a chemical compound that is commonly used in scientific research. It is a carbonyl chloride derivative of cyclobutane and is used in the synthesis of a variety of organic compounds.
Mechanism Of Action
The mechanism of action of 3-Butylcyclobutane-1-carbonyl chloride is not fully understood. However, it is believed to act as a carbonylating agent, reacting with a variety of nucleophiles to form carbamates and ureas. The compound is also believed to have an effect on the immune system, although the exact mechanism is not clear.
Biochemical And Physiological Effects
The biochemical and physiological effects of 3-Butylcyclobutane-1-carbonyl chloride are not well understood. However, it is known to have an effect on the immune system. The compound has been shown to inhibit the production of cytokines, which are involved in the immune response. It is also believed to have an effect on the production of reactive oxygen species, which are involved in cell signaling and immune function.
Advantages And Limitations For Lab Experiments
One advantage of using 3-Butylcyclobutane-1-carbonyl chloride in lab experiments is its high yield and purity. The compound is also relatively easy to synthesize. However, one limitation is that the mechanism of action is not fully understood. This makes it difficult to predict the effects of the compound on biological systems.
Future Directions
There are many potential future directions for research involving 3-Butylcyclobutane-1-carbonyl chloride. One area of research could be the development of new drugs and pharmaceuticals based on the compound. Another area of research could be the investigation of the compound's effects on the immune system and its potential use in the treatment of autoimmune diseases. Additionally, further research could be done to better understand the mechanism of action of the compound and its effects on biological systems.
Synthesis Methods
The synthesis of 3-Butylcyclobutane-1-carbonyl chloride involves the reaction of butylcyclobutane with phosgene. The reaction is carried out in the presence of a catalyst such as triethylamine. The product is obtained in high yield and purity.
Scientific Research Applications
3-Butylcyclobutane-1-carbonyl chloride is used in a variety of scientific research applications. It is commonly used in the synthesis of organic compounds such as peptides and amino acids. It is also used in the development of new drugs and pharmaceuticals. The compound is used as a starting material in the synthesis of a variety of compounds that have biological activity.
properties
CAS RN |
143610-57-5 |
|---|---|
Product Name |
3-Butylcyclobutane-1-carbonyl chloride |
Molecular Formula |
C9H15ClO |
Molecular Weight |
174.67 g/mol |
IUPAC Name |
3-butylcyclobutane-1-carbonyl chloride |
InChI |
InChI=1S/C9H15ClO/c1-2-3-4-7-5-8(6-7)9(10)11/h7-8H,2-6H2,1H3 |
InChI Key |
AWONPYYXRLBSEF-UHFFFAOYSA-N |
SMILES |
CCCCC1CC(C1)C(=O)Cl |
Canonical SMILES |
CCCCC1CC(C1)C(=O)Cl |
synonyms |
Cyclobutanecarbonyl chloride, 3-butyl-, trans- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



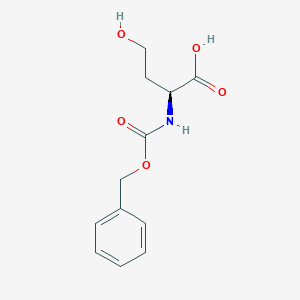
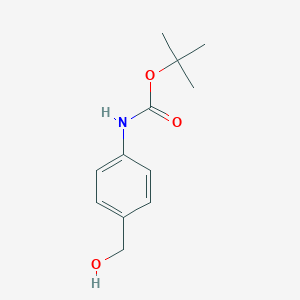
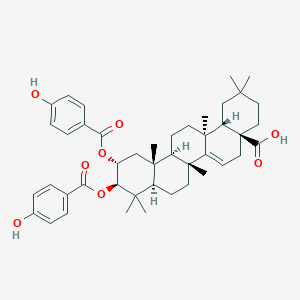

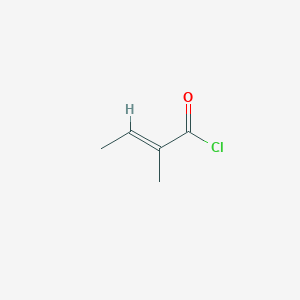
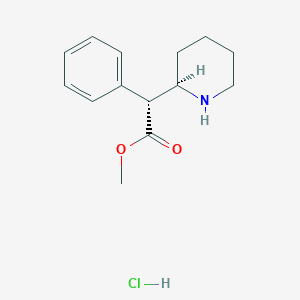
![5,6-dihydro-4H-cyclopenta[b]thiophene-2-carbonyl chloride](/img/structure/B120071.png)
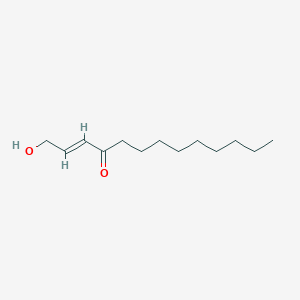
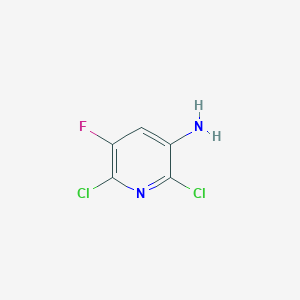
![{4-[3,3-Bis-(4-bromo-phenyl)-allylsulfanyl]-2-chloro-phenoxy}-acetic acid](/img/structure/B120078.png)
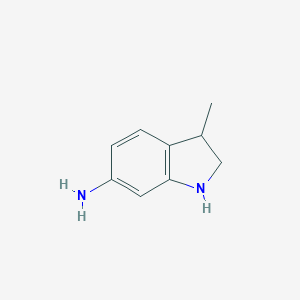
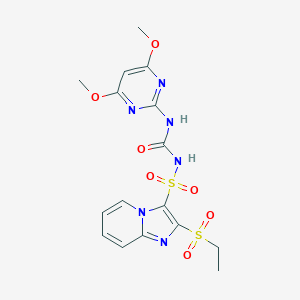
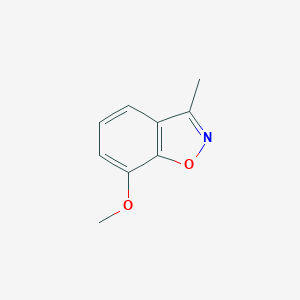
![5-chloro-1'-[(2-fluorophenyl)methyl]-2,2',5'-trioxo-spiro[3H-indole-3,3'-pyrrolidine-1(2H)-acetic acid](/img/structure/B120103.png)